molecular formula C22H18N2 B1313025 1-Trityl-1H-pyrazole CAS No. 95163-43-2

1-Trityl-1H-pyrazole

Cat. No.: B1313025
CAS No.: 95163-43-2
M. Wt: 310.4 g/mol
InChI Key: DZMNGSPDNIVJMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trityl-1H-pyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the trityl group. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrazole ring. The trityl group can then be introduced via a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.

    Reduction: Reduction reactions can target the trityl group or the pyrazole ring, leading to different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the trityl group can produce triphenylmethane derivatives.

Scientific Research Applications

1-Trityl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.

Comparison with Similar Compounds

1-Trityl-1H-pyrazole can be compared to other trityl-substituted heterocycles and pyrazole derivatives:

    Similar Compounds: Examples include 1-Trityl-1H-imidazole and 1-Trityl-1H-indazole, which share the trityl group but differ in the heterocyclic core.

    Uniqueness: The presence of the trityl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other pyrazole derivatives that lack such bulky substituents.

Properties

IUPAC Name

1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-4-11-19(12-5-1)22(24-18-10-17-23-24,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMNGSPDNIVJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432360
Record name 1-Trityl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95163-43-2
Record name 1-Trityl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing new clotrimazole-based antifungal agents?

A1: The development of new antifungal agents is crucial due to the increasing prevalence of fungal infections and the emergence of drug-resistant strains. Clotrimazole, a well-known antifungal, serves as a promising scaffold for designing new derivatives with improved efficacy and a broader spectrum of activity against resistant fungi. []

Q2: How does this study contribute to the field of antifungal research?

A2: This study contributes by synthesizing and evaluating novel hybrid molecules combining clotrimazole with pyrazole and benzimidazole. By exploring these structures and testing their antifungal activity, the research provides valuable insights into structure-activity relationships. This information can guide the future development of more potent and effective antifungal drugs. []

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